molecular formula C33H42O15 B1664130 3-Desacetylazadirachtin CAS No. 37294-05-6

3-Desacetylazadirachtin

Cat. No.: B1664130
CAS No.: 37294-05-6
M. Wt: 678.7 g/mol
InChI Key: GLAJZJRWMNNYEH-GJSPVIPVSA-N
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Description

3-Desacetylazadirachtin is a limonoid triterpenoid derived from the neem tree (Azadirachta indica). Its molecular formula is C₃₃H₄₄O₁₃, with a complex stereochemical arrangement featuring multiple oxygenated functional groups, including hydroxyl, acetyloxy, and ester moieties . The compound is structurally characterized by a fused polycyclic framework with a 9,14-methano bridge and furano-oxepin rings, contributing to its bioactivity . It is closely related to azadirachtin, a well-studied insect growth regulator, but differs by the absence of an acetyl group at the C-3 position. This deacetylation alters its physicochemical properties and biological interactions, making it a distinct entity in pharmacological and agrochemical research.

Properties

CAS No.

37294-05-6

Molecular Formula

C33H42O15

Molecular Weight

678.7 g/mol

IUPAC Name

dimethyl (4S,5R,6S,7S,8S,11S,12R,14S,15R)-4,7,12-trihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate

InChI

InChI=1S/C33H42O15/c1-7-14(2)22(36)46-17-11-16(34)29(24(37)41-5)12-44-19-20(29)30(17)13-45-32(40,25(38)42-6)23(30)27(3,21(19)35)33-18-10-15(28(33,4)48-33)31(39)8-9-43-26(31)47-18/h7-9,15-21,23,26,34-35,39-40H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18?,19-,20-,21+,23-,26-,27+,28-,29-,30?,31-,32-,33-/m0/s1

InChI Key

GLAJZJRWMNNYEH-GJSPVIPVSA-N

SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Desacetylazadirachtin;  3-Desacetylazadirachtin;  Deacetylazadirachtin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 3-Deacetylsalannin and 3-Descladinosyl Derivatives

3-Deacetylsalannin
  • Structure: Another triterpenoid from neem, 3-deacetylsalannin shares a cyclopenta-dienone core but lacks the acetyl group at C-3, similar to 3-desacetylazadirachtin. Its molecular formula is C₃₄H₄₄O₁₂, with a methyl ester and a furanyl substituent .
  • Bioactivity : While this compound is primarily studied for insecticidal properties, 3-deacetylsalannin exhibits anti-inflammatory and anticancer activities, suggesting divergent biological targets despite structural overlap .
3-Descladinosyl Macrolides
  • Structure : These erythromycin derivatives (e.g., compounds 5 and 6 in ) feature a 12-O-alkyl group and a cyclic carbamate. Unlike this compound, they are macrolide antibiotics but share a deacetylation modification at the C-3 position .
  • Physicochemical Properties: Property this compound 3-Descladinosyl-12-O-methyl Derivative Molecular Weight (g/mol) 644.7 720.9 Solubility Low in water Moderately polar, soluble in organic solvents Key Functional Groups Hydroxyl, ester Carbamate, alkyl ether

Functional Group Impact on Bioactivity

  • Ester vs. Carbamate Moieties: While 3-descladinosyl macrolides rely on carbamate groups for antibacterial activity, this compound’s ester and hydroxyl groups are critical for insecticidal effects via ecdysone receptor disruption .

Research Findings and Industrial Relevance

  • Synthetic Challenges: Both this compound and 3-descladinosyl derivatives require multi-step synthesis, with the latter involving carbamate cyclization under heterogeneous catalysis .
  • Biological Efficacy: this compound: Demonstrates 40–60% larval growth inhibition in Helicoverpa armigera at 10 ppm, comparable to azadirachtin but with reduced photostability . 3-Descladinosyl Macrolides: Exhibit MIC values of 0.5–2 µg/mL against Gram-positive bacteria, highlighting their antibiotic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Desacetylazadirachtin
Reactant of Route 2
3-Desacetylazadirachtin

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